9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-
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Overview
Description
9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- is a complex organic compound with a molecular structure that includes anthracenedione, amino, bromo, and triazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- typically involves multiple steps, including the bromination of anthracenedione and subsequent amination and triazinylation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogen and amino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the presence of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering cellular processes, and inducing specific biochemical reactions. The exact molecular targets and pathways can vary depending on the application and context.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-: Similar in structure but with a methyl group instead of the triazinyl group.
9,10-Anthracenedione, 1-amino-2,4-dibromo-: Contains two bromine atoms instead of one.
Properties
CAS No. |
94945-23-0 |
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Molecular Formula |
C26H21BrN6O2 |
Molecular Weight |
529.4 g/mol |
IUPAC Name |
1-amino-2-bromo-4-[[4-phenyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C26H21BrN6O2/c1-13(2)29-25-31-24(14-8-4-3-5-9-14)32-26(33-25)30-18-12-17(27)21(28)20-19(18)22(34)15-10-6-7-11-16(15)23(20)35/h3-13H,28H2,1-2H3,(H2,29,30,31,32,33) |
InChI Key |
NYLRCVQCELLYNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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